molecular formula C11H13NO4 B1625155 N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 848170-22-9

N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B1625155
M. Wt: 223.22 g/mol
InChI Key: ZABDVNGSXANXEV-UHFFFAOYSA-N
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Description

“N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound . It has been mentioned in the context of synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors .


Molecular Structure Analysis

The molecular formula of “N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is C11H13NO4 . Its molecular weight is 223.23 .

Scientific Research Applications

High-Yield Synthesis Methods

Research has developed high-yield synthesis methods for precursors to medically relevant compounds. For instance, a simple and high-yield synthesis method for benzamide derivatives, serving as precursors for radio-labeled compounds used in medical diagnostics, showcases the versatility and importance of advanced synthetic techniques in creating complex molecules efficiently (Bobeldijk et al., 1990).

Novel Compound Synthesis for Therapeutic Applications

The synthesis of novel compounds with potential therapeutic applications, such as anti-inflammatory and analgesic agents derived from visnaginone and khellinone, highlights the role of innovative chemical synthesis in discovering new drugs. These compounds have shown significant inhibitory activity on cyclooxygenase enzymes, indicating their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).

Development of Anticancer Compounds

Research into the synthesis and biological evaluation of novel compounds for anticancer applications underscores the critical role of chemical synthesis in drug discovery. For example, a series of dibenzo[b,h][1,6]naphthyridinecarboxamides were synthesized and found to exhibit significant anticancer activity, demonstrating the potential for structural analogs of N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in oncology (Vennila et al., 2020).

Antidepressant Discovery

The design and pharmacological evaluation of compounds as 5-HT3 receptor antagonists for antidepressant therapy illustrate the importance of chemical modifications for enhancing drug efficacy and selectivity. These findings contribute to the development of new antidepressants with potentially fewer side effects (Mahesh et al., 2011).

Cytotoxicity and Antimicrobial Activities

Studies on the cytotoxicity and antimicrobial activities of newly synthesized compounds underscore the potential of derivatives of N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in treating infections and cancer. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibited in vitro cytotoxic activity against cancer cells, highlighting the therapeutic potential of these compounds (Hassan et al., 2014).

properties

IUPAC Name

N-methoxy-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(14-2)11(13)10-7-15-8-5-3-4-6-9(8)16-10/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABDVNGSXANXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1COC2=CC=CC=C2O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459096
Record name N-Methoxy-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

CAS RN

848170-22-9
Record name N-Methoxy-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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